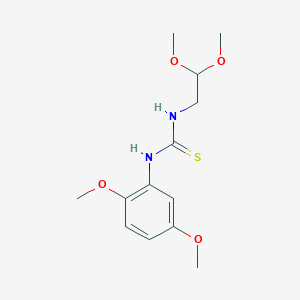
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in various scientific research studies. DMTU belongs to the class of thioureas and is commonly used as an antioxidant and a scavenger of reactive nitrogen species.
作用机制
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea acts as an antioxidant by scavenging reactive nitrogen species, including peroxynitrite and nitric oxide. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can also inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. By inhibiting nitric oxide synthase, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can protect against oxidative stress and reduce inflammation in various cell types. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against ischemia-reperfusion injury. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
实验室实验的优点和局限性
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is a relatively stable compound that can be easily synthesized in the laboratory. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is also relatively non-toxic and can be used in a variety of cell types and animal models. However, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea may not be effective in all models of oxidative stress and may have different effects depending on the cell type or tissue being studied.
未来方向
There are several future directions for research involving N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea. One potential area of research is the development of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea analogs that have a longer half-life and increased potency. Another area of research is the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in combination with other antioxidants or therapies to enhance its protective effects. Furthermore, the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in clinical trials for the treatment of oxidative stress-related diseases, such as heart disease and neurodegenerative disorders, is an area of active research.
合成方法
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with thiocarbonyl diimidazole, or the reaction of 2,5-dimethoxyaniline with thiourea in the presence of sulfuric acid. The synthesis of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively used in scientific research studies due to its ability to scavenge reactive nitrogen species and act as an antioxidant. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory properties and can protect against ischemia-reperfusion injury.
属性
产品名称 |
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C13H20N2O4S |
分子量 |
300.38 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethyl)-3-(2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-11(17-2)10(7-9)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChI 键 |
YRZLLCRHSYTTLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)
